molecular formula C16H11ClN2O3 B2444852 (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one CAS No. 565426-54-2

(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one

Cat. No.: B2444852
CAS No.: 565426-54-2
M. Wt: 314.73
InChI Key: SXNQYALCIJOYAW-WQLSENKSSA-N
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Description

(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one is a synthetic organic compound that belongs to the indole family This compound is characterized by the presence of a chloro-nitrophenyl group attached to the indole core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 1-methylindole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by the substitution of the chloro group with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are evaluated for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The nitro and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-bromo-3-nitrophenyl)methylidene]-1-methylindol-2-one
  • (3Z)-3-[(4-fluoro-3-nitrophenyl)methylidene]-1-methylindol-2-one
  • (3Z)-3-[(4-methyl-3-nitrophenyl)methylidene]-1-methylindol-2-one

Uniqueness

(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one is unique due to the presence of the chloro group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities with enhanced properties.

Properties

IUPAC Name

(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-18-14-5-3-2-4-11(14)12(16(18)20)8-10-6-7-13(17)15(9-10)19(21)22/h2-9H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNQYALCIJOYAW-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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